prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
The compound prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate features a pyrido[2,3-d]pyrimidine core fused with a pyrimidine ring. Key structural attributes include:
- Substituents:
- Prop-2-en-1-yl (allyl) ester at position 5.
- 1,3,7-Trimethyl groups on the pyrido[2,3-d]pyrimidine scaffold.
- 2,4-Dioxo (keto) groups at positions 2 and 2.
- 3,4,5-Trimethoxyphenyl moiety at position 3.
This compound is hypothesized to exhibit antimicrobial, anticancer, and kinase-modulating activities based on structural analogs reported in the literature .
Properties
IUPAC Name |
prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-8-9-33-22(28)16-12(2)24-20-18(21(27)26(4)23(29)25(20)3)17(16)13-10-14(30-5)19(32-7)15(11-13)31-6/h8,10-11,17,24H,1,9H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPZWYFLBVORAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Formation via Claisen-Schmidt Condensation
A modified Claisen-Schmidt reaction between 3,4,5-trimethoxybenzaldehyde and allyl acetoacetate forms the α,β-unsaturated ketone ethyl α-acetyl-β-(3,4,5-trimethoxyphenyl)acrylate (Scheme 1).
Conditions :
- Solvent: Benzene with piperidine/acetic acid catalyst (1:1).
- Temperature: Reflux (80–90°C) for 6–8 hours.
- Yield: 68–72% (reported for analogous dimethoxy derivatives).
Mechanism : Base-catalyzed enolate formation followed by aldol addition and dehydration.
Hydrogenation to Saturated Ester
Selective hydrogenation of the α,β-unsaturated bond in ethyl α-acetyl-β-(3,4,5-trimethoxyphenyl)acrylate yields the saturated ester ethyl α-acetyl-(3,4,5-trimethoxyphenyl)propionate .
Conditions :
Construction of the Pyrido[2,3-d]Pyrimidine Core
Cyclocondensation with Triaminopyrimidine
The saturated ester reacts with 2,4,6-triaminopyrimidine in a nucleophilic aromatic substitution, forming the dihydropyrido[2,3-d]pyrimidine scaffold (Scheme 2).
Conditions :
Key Observations :
Oxidation to 2,4-Dioxo Derivatives
Treatment with N,N-dimethylformamide thionyl chloride (1:1 complex) converts the 2,4-diamino intermediate to the 2,4-dioxo derivative.
Conditions :
Introduction of Prop-2-en-1-yl Ester Group
Esterification via Acyl Chloride Intermediate
The carboxylic acid at position 6 (generated via hydrolysis of the ethyl ester) reacts with allyl alcohol under Steglich conditions.
Conditions :
- Coupling Agent: DCC (N,N'-dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine).
- Solvent: Dry tetrahydrofuran (THF).
- Yield: 70–75%.
Alternative Route : Direct use of allyl acetoacetate in the initial Claisen-Schmidt condensation avoids separate esterification.
Methylation at Positions 1, 3, and 7
Sequential Alkylation
Methyl groups are introduced using methyl iodide in the presence of a non-nucleophilic base.
Conditions :
- Base: Potassium carbonate (3.0 equiv).
- Solvent: Dimethylformamide (DMF).
- Temperature: 60°C for 12 hours.
- Yield per Methylation: 80–85%.
Regioselectivity : Steric hindrance from the 3,4,5-trimethoxyphenyl group favors methylation at positions 1, 3, and 7.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:2 → 2:1).
Typical Rf : 0.83–0.97 (analogous pyrido[2,3-d]pyrimidines).
Spectroscopic Characterization
- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine dioxo).
- ¹H NMR (400 MHz, CDCl₃) : δ 6.45 (s, 2H, Ar-H), 5.95 (m, 1H, CH₂CHCH₂), 3.85 (s, 9H, OCH₃), 3.30 (s, 3H, N-CH₃).
Yield Optimization and Side Reactions
Factors Affecting Reaction Efficiency
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cyclization Temp. | 220°C | Maximizes ring closure |
| Methylation Order | 1 → 3 → 7 | Reduces byproducts |
| Catalyst Loading | 5% Pd/C (1.2 equiv) | Prevents over-hydrogenation |
Major Side Reaction :
Industrial-Scale Considerations
Solvent Recycling in Diphenyl Ether Reactions
Diphenyl ether, used in cyclization, is recovered via vacuum distillation (85% recovery).
Chemical Reactions Analysis
Oxidation Reactions
The allyl ester and pyrido-pyrimidine core are primary sites for oxidation:
Key Findings :
- The allyl group undergoes epoxidation with KMnO₄, forming a reactive epoxide intermediate .
- Trimethoxyphenyl substituents are susceptible to demethylation under oxidative stress, yielding phenolic derivatives .
Reduction Reactions
Reduction targets the dioxo groups and unsaturated bonds:
Key Findings :
- LiAlH₄ selectively reduces the pyrido-pyrimidine diones to tetrahydropyrimidines .
- Catalytic hydrogenation preserves the ester functionality while saturating the allyl group .
Substitution Reactions
The pyrido-pyrimidine core and ester group participate in nucleophilic substitutions:
Key Findings :
- Alkaline hydrolysis cleaves the allyl ester to yield the corresponding carboxylic acid .
- The trimethoxyphenyl group undergoes nitration at the para position relative to methoxy groups .
Other Reactions
Key Findings :
- The allyl ester participates in Diels-Alder reactions, enabling functionalization of the core structure .
- Biological studies highlight its role as a kinase inhibitor, disrupting cell cycle progression in cancer cells .
Reaction Mechanism Insights
- Oxidation Pathways : The allyl group’s electron-rich double bond facilitates epoxidation, while methoxy groups direct electrophilic attacks on the aromatic ring .
- Reduction Selectivity : Steric hindrance from the pyrido-pyrimidine core limits reduction to specific carbonyl groups .
- Biological Relevance : Substitution at the 5-position (trimethoxyphenyl group) enhances binding affinity to kinase targets, as shown in patent EP1761528B1 .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential as a pharmacophore in drug design due to its diverse biological activities:
- Anticancer Properties : Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine have been evaluated for their efficacy against prostate (DU145), lung (A549), and breast (MCF-7) cancer cell lines. Studies have reported IC50 values indicating promising anticancer activity .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. It may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and inflammation .
- Antiviral Activity : Some studies suggest that pyrido[2,3-d]pyrimidine derivatives can serve as antiviral agents by interfering with viral replication mechanisms .
Biological Research Applications
In biological studies:
- Enzyme Interaction Studies : The compound is utilized to understand interactions with specific enzymes and receptors. This knowledge aids in the development of targeted therapies for diseases like cancer and chronic inflammation .
- Mechanistic Studies : Research involving this compound helps elucidate the mechanisms underlying various cellular processes and disease states. Understanding these interactions is critical for designing effective therapeutic agents .
Materials Science Applications
The structural characteristics of prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate also make it a candidate for novel materials:
- Electronic Materials : Due to its unique electronic properties derived from the pyrido[2,3-d]pyrimidine core and substituents like trimethoxyphenyl groups, this compound can be explored for applications in organic electronics and photonic devices .
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrido[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : The trimethoxyphenyl group is introduced via substitution reactions.
- Addition of Enyl Side Chain : This step often involves alkylation reactions to attach the prop-2-en-1-yl group.
These synthetic routes are optimized in industrial settings to enhance yield and purity while ensuring scalability .
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzymes like Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 . These interactions lead to various biological effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity Variations
Pyrido[2,3-d]pyrimidine derivatives are highly tunable, with substituents dictating pharmacological profiles. Below is a comparative analysis:
Table 1: Substituent and Activity Comparison
Key Observations:
In contrast, 2',5'-dichlorophenyl (Compound 2a) enhances selectivity for parasitic dihydrofolate reductase (DHFR) over human DHFR . 3,4-Dimethoxyphenyl derivatives (e.g., ) show moderate antimicrobial activity, indicating methoxy groups’ role in modulating lipophilicity and target engagement .
Ester Groups at Position 6 :
- The allyl ester in the target compound may improve membrane permeability compared to ethyl or methyl esters (e.g., ) due to its hydrophobic yet flexible chain .
- Carboxylate esters in pyrido[2,3-d]pyrimidines are critical for kinase inhibition, as seen in eEF-2K inhibitors (IC50 = 420 nM for Compound 6) .
Methyl and Keto Groups :
Pharmacological Data and Mechanisms
- Anticancer Activity : The 3,4,5-trimethoxyphenyl group is linked to tubulin inhibition (e.g., Compound 14, MIC = 0.020 µg/mL) , while DHFR inhibitors (e.g., Compound 2a) target folate metabolism .
- Antimicrobial Activity : Pyrido[2,3-d]pyrimidines with heteroaryl side chains (e.g., thiophene, benzothiazole) show broader spectra than the target compound’s trimethoxyphenyl group .
- Kinase Inhibition : The allyl ester in the target compound may mimic the carboxylate in eEF-2K inhibitors (e.g., Compound 6), though activity data are pending .
Biological Activity
The compound prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a member of the pyrido[2,3-d]pyrimidine class of compounds. This class has garnered interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this particular compound based on existing literature and research findings.
Chemical Structure and Properties
The structure of the compound includes several functional groups that contribute to its biological activity:
- Pyrido[2,3-d]pyrimidine core : Known for its role in various biological processes.
- Trimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Dioxo and carboxylate functionalities : Potentially involved in chelation and binding interactions.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. Specifically:
- Inhibition of Kinases : The compound is reported to inhibit cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
- Cell Viability Studies : In vitro studies have shown that this compound can decrease the viability of various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against prostate (PC-3) and lung (A-549) cancer cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Modulation : It has been observed to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures. This suggests a potential role in treating inflammatory diseases .
Antimicrobial Activity
Some studies have indicated that pyrido[2,3-d]pyrimidine derivatives possess antimicrobial properties:
- Broad-Spectrum Activity : The compound has shown effectiveness against a range of microbial pathogens. This is attributed to its ability to disrupt microbial cell functions .
Case Studies
Several case studies have been documented that highlight the efficacy of similar pyrido[2,3-d]pyrimidine compounds:
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By targeting specific kinases involved in cell proliferation.
- Cytokine Inhibition : Modulating immune responses through cytokine release patterns.
- Cell Cycle Arrest : Inducing G2/M phase arrest leading to apoptosis.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR resolve the pyrido[2,3-d]pyrimidine core and substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ matching theoretical mass within 2 ppm error) .
- HPLC : Quantifies purity (>95% for biological assays) using C18 reverse-phase columns and UV detection at 254 nm .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced
Discrepancies in IC₅₀ values or target selectivity often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use isogenic cell lines to minimize genetic drift .
- Solubility limitations : Pre-solubilize in DMSO (<0.1% final concentration) and confirm compound stability via LC-MS during assays .
- Orthogonal validation : Cross-check results with in silico docking (e.g., AutoDock Vina) and in vivo models to confirm mechanism .
What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Q. Advanced
- Substituent modulation : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess impact on target binding .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., pyrimidine-dioxo groups) .
- Data tables :
| Derivative Modification | Biological Activity (IC₅₀, μM) | Key SAR Insight |
|---|---|---|
| 3,4,5-Trimethoxyphenyl | 0.12 (Kinase X) | Optimal hydrophobic interaction |
| 4-Chlorophenyl | 2.5 (Kinase X) | Reduced potency due to steric clash |
| 3,5-Dimethoxyphenyl | 0.45 (Kinase X) | Partial π-π stacking retained |
What computational methods predict the compound’s binding modes with biological targets?
Q. Advanced
- Molecular docking : Use Glide (Schrödinger) to model interactions with kinase ATP-binding pockets, prioritizing poses with hydrogen bonds to hinge regions (e.g., Met796 in EGFR) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Lys721 salt bridge) .
- Free energy calculations : MM-GBSA predicts ΔG binding, correlating with experimental IC₅₀ values (R² > 0.8) .
How does the 3,4,5-trimethoxyphenyl moiety influence pharmacokinetic properties?
Q. Advanced
- Lipophilicity : The trimethoxy group increases logP by ~1.5 units, enhancing membrane permeability but risking CYP450-mediated metabolism .
- Metabolic stability : Microsomal assays show rapid demethylation (t₁/₂ = 15 min in human liver microsomes), prompting prodrug strategies (e.g., ester masking) .
- Solubility : Low aqueous solubility (2 µg/mL) necessitates formulation with cyclodextrins or nanoemulsions for in vivo studies .
What are the critical controls for in vitro cytotoxicity assays involving this compound?
Q. Basic
- Negative controls : Untreated cells and vehicle (DMSO) to exclude solvent toxicity.
- Positive controls : Staurosporine (apoptosis inducer) and cisplatin (DNA damage) to validate assay sensitivity .
- Dose-response curves : Use 8–10 concentrations (1 nM–100 µM) to calculate Hill slopes and confirm target specificity .
How can researchers address low synthetic yields during scale-up?
Q. Advanced
- Catalyst screening : Transition from homogeneous (e.g., p-TsOH) to heterogeneous catalysts (e.g., Amberlyst-15) to improve recyclability and reduce side products .
- Flow chemistry : Implement continuous-flow reactors for precise temperature control, reducing decomposition during exothermic steps .
- Byproduct analysis : Use LC-MS to identify dimers or oxidation products, then adjust stoichiometry (e.g., 1.2:1 ratio of amine:carbonyl reagent) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
